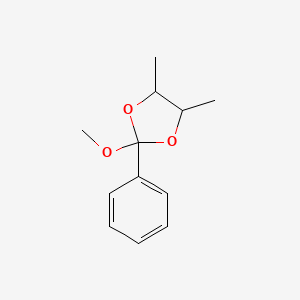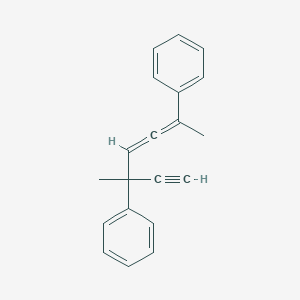
1,1'-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a hepta-dien-yne backbone with two benzene rings attached. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dibenzene typically involves the coupling of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dibenzene exerts its effects depends on the specific reaction or application. In catalytic processes, the compound may act as a ligand, coordinating with metal centers to facilitate various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Heptadien-2-one, 6-methyl-: Shares a similar hepta-dien backbone but differs in functional groups and reactivity.
(1S,5S)-4-Methylene-1-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane: Another compound with a similar carbon skeleton but different structural features.
Properties
CAS No. |
61423-07-2 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
InChI |
InChI=1S/C20H18/c1-4-20(3,19-13-9-6-10-14-19)16-15-17(2)18-11-7-5-8-12-18/h1,5-14,16H,2-3H3 |
InChI Key |
BSHIMLSFOKYYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC(C)(C#C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane](/img/structure/B14581584.png)
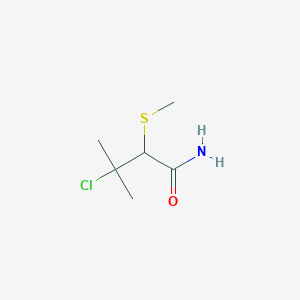
![3-Chloro-4-[2-(dimethylamino)phenyl]-3-methyl-1-phenylazetidin-2-one](/img/structure/B14581590.png)
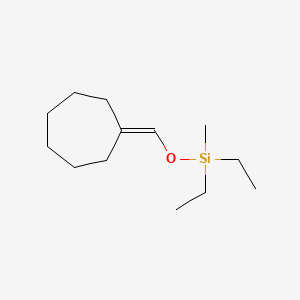
![1-[4-(2-Ethyl-1,3-dioxolan-2-yl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14581605.png)
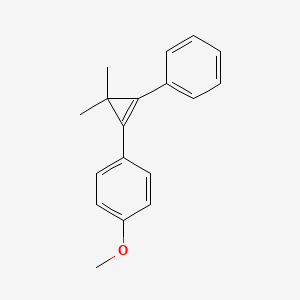
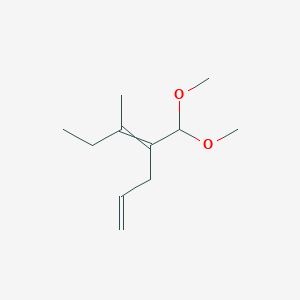
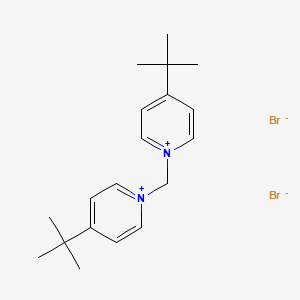
![2,5-Dinitro-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14581637.png)
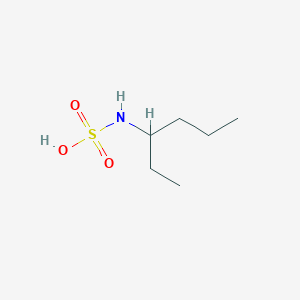
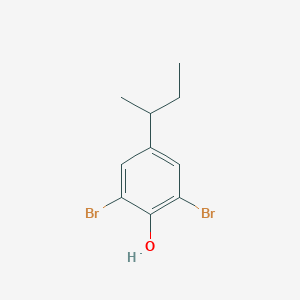
![N-[2-Chloro-5-(dichloromethanesulfonyl)phenyl]acetamide](/img/structure/B14581646.png)
![[1,1'-Biphenyl]-4-yl 4-(aminomethyl)cyclohexane-1-carboxylate](/img/structure/B14581667.png)
